molecular formula C7H12ClNO3S B1531220 1-Acetylpiperidine-3-sulfonyl chloride CAS No. 1251248-46-0

1-Acetylpiperidine-3-sulfonyl chloride

Cat. No.: B1531220
CAS No.: 1251248-46-0
M. Wt: 225.69 g/mol
InChI Key: XPPWLKSMXZBGMF-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3-sulfonyl chloride (CAS: Not explicitly provided; molecular formula: C₇H₁₀ClNO₃S) is a sulfonyl chloride derivative featuring a piperidine ring substituted with an acetyl group at position 1 and a sulfonyl chloride moiety at position 2. This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters. However, commercial availability issues have been noted, as it is listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

1-acetylpiperidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPWLKSMXZBGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-3-sulfonyl chloride can be synthesized through several methods, including the reaction of 1-acetylpiperidine with chlorosulfonic acid. The reaction typically involves the use of a solvent such as dichloromethane and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to achieve high yields and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The compound can be reduced to form piperidine derivatives.

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alcohols, amines, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonic acids.

  • Reduction: Piperidine derivatives.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

1-Acetylpiperidine-3-sulfonyl chloride is utilized in various scientific research fields, including:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-acetylpiperidine-3-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form substituted piperidines. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects and Reactivity

Pyridine-3-sulfonyl Chloride (CAS: 16133-25-8; C₅H₄ClNO₂S)
  • Structural Difference : Replaces the piperidine ring with an aromatic pyridine ring.
  • Reactivity : The electron-deficient pyridine ring increases electrophilicity at the sulfonyl chloride group, enhancing reactivity in nucleophilic substitutions compared to aliphatic piperidine derivatives .
  • Applications : Widely used in cross-coupling reactions and as a sulfonating agent.
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl Chloride (CAS: 1932162-57-6; C₆H₉ClF₃NO₂S)
  • Structural Difference : Features a trifluoromethyl group at position 3 and sulfonyl chloride at position 1.
  • Reactivity : The electron-withdrawing trifluoromethyl group increases sulfonyl chloride reactivity, making it suitable for synthesizing fluorinated pharmaceuticals .
  • Applications : Valuable in drug development for metabolic stability enhancement.
3-Fluoropiperidine-1-sulfonyl Chloride (CAS: 1845693-87-9)
  • Structural Difference : Fluorine substitution at position 3.
  • Reactivity : Fluorine’s electronegativity modulates electronic effects, balancing reactivity and stability .

Ring Size and Conformational Flexibility

  • Azetidine Derivatives (e.g., 1-Azetidinesulfonyl chloride): Smaller 4-membered rings introduce higher ring strain, increasing reactivity but reducing thermal stability compared to 6-membered piperidine analogs .
  • Piperidine vs. Pyrrolidine : Piperidine’s larger ring size offers greater conformational flexibility, enabling diverse binding modes in drug design.

Data Table: Key Comparative Properties

Compound Molecular Formula Substituents Reactivity Key Applications
1-Acetylpiperidine-3-sulfonyl chloride C₇H₁₀ClNO₃S Acetyl (1), sulfonyl chloride (3) Moderate Discontinued (likely stability issues)
Pyridine-3-sulfonyl chloride C₅H₄ClNO₂S Pyridine ring, sulfonyl chloride (3) High Organic synthesis
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride C₆H₉ClF₃NO₂S Trifluoromethyl (3), sulfonyl chloride (1) High Fluorinated drug intermediates
3-Fluoropiperidine-1-sulfonyl chloride C₅H₈ClFNO₂S Fluorine (3), sulfonyl chloride (1) Moderate-High Bioactive molecule synthesis

Research Tools and Structural Analysis

The SHELX software suite, particularly SHELXL, is widely used for refining crystal structures of small molecules, including sulfonyl chlorides. This tool aids in elucidating conformational details, such as the impact of substituents on piperidine ring geometry .

Biological Activity

1-Acetylpiperidine-3-sulfonyl chloride, also referred to as NX-13, is a compound that has garnered attention for its potential biological activities, particularly in the context of immunometabolic modulation and inflammatory diseases. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C₁₁H₁₃ClN₂O₃S
  • Molecular Weight : 284.75 g/mol
  • CAS Number : 1251248-46-0

Structure

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The sulfonyl chloride group enhances its reactivity, allowing it to participate in various chemical reactions that can lead to the synthesis of biologically active derivatives.

This compound selectively targets and activates the NLRX1 pathway, which plays a crucial role in modulating immune responses. This activation leads to significant immunometabolic changes that can reduce inflammation, particularly in conditions such as inflammatory bowel disease (IBD) .

In Vivo Studies

Recent studies have demonstrated the efficacy of NX-13 in animal models:

  • Study Design : Sprague Dawley rats were administered NX-13 via oral gavage at doses of 0, 500, or 1000 mg/kg over seven days.
  • Results : The compound resulted in lower alkaline phosphatase (ALP) levels in rats treated with the highest dose compared to controls. This suggests a reduction in inflammation markers .

Clinical Relevance

NX-13's ability to modulate inflammatory responses positions it as a candidate for therapeutic applications in diseases like Crohn's disease and ulcerative colitis. Its gut-restricted activity minimizes systemic exposure, potentially reducing side effects associated with broader immunosuppressive therapies .

Table 1: Summary of Biological Activity Findings

Study ReferenceAnimal ModelDosage (mg/kg)Duration (days)Key Findings
Leber A et al. Sprague Dawley rats0, 500, 10007Decreased ALP levels; reduced inflammation
Leber A et al. C57BL/6J mice1, 101 (Pharmacokinetics)Reached distal gastrointestinal tract

Case Study Insights

In a study focusing on IBD models, NX-13 was shown to alleviate symptoms associated with inflammation through its action on the NLRX1 pathway. The modulation of immune cell activity was significant, indicating potential for further development as a therapeutic agent .

Future Directions

Given the promising results from initial studies, further research is warranted to explore:

  • Long-term Effects : Investigating the long-term safety and efficacy of NX-13 in chronic inflammatory conditions.
  • Mechanistic Studies : Elucidating the precise molecular pathways influenced by NX-13 to optimize its therapeutic profile.
  • Human Trials : Initiating clinical trials to assess its effectiveness and safety in human subjects suffering from IBD.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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